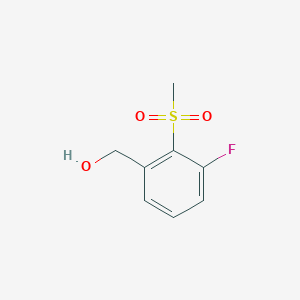
2-Cyclopropyl-2-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-methyl-1,3-dioxolane: is a heterocyclic acetal with the chemical formula C₆H₁₀O₂ . It is related to tetrahydrofuran (THF) but differs by having an oxygen atom in place of the methylene group at the 2-position. The corresponding saturated 6-membered C₄O₂ rings are called dioxanes .
Vorbereitungsmethoden
There are several synthetic routes to prepare 2-Cyclopropyl-2-methyl-1,3-dioxolane:
Acetalization of Aldehydes: Aldehydes can be reacted with ethylene glycol to form dioxolanes. For example
Ketalization of Ketones: Ketones can also undergo ketalization with ethylene glycol to yield dioxolanes.
In industrial production, this compound may be synthesized on a larger scale using optimized conditions and catalysts.
Analyse Chemischer Reaktionen
2-Cyclopropyl-2-methyl-1,3-dioxolane can participate in various reactions:
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to the corresponding aldehyde or ketone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Protection of Carbonyl Groups: Dioxolanes are used as protecting groups for carbonyl compounds during synthetic transformations.
Common reagents include acids (for hydrolysis) and reducing agents (for reduction).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Solvent: It serves as a solvent due to its stability and low toxicity.
Polyacetals: It acts as a co-monomer in polyacetals, contributing to polymer properties.
Wirkmechanismus
The specific mechanism of action for 2-Cyclopropyl-2-methyl-1,3-dioxolane depends on its context (e.g., as a solvent or in polymerization). Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-Cyclopropyl-2-methyl-1,3-dioxolane is unique in its structure, it shares similarities with other dioxolanes and tetrahydrofurans. Notable similar compounds include tetrahydrofuran (THF) and 1,3-dioxolane .
Eigenschaften
CAS-Nummer |
766-24-5 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-cyclopropyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12O2/c1-7(6-2-3-6)8-4-5-9-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
ADUYNUPCONSLJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
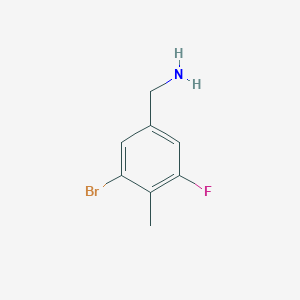
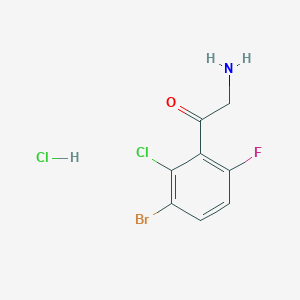
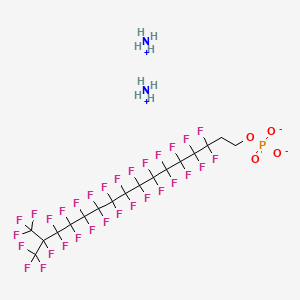
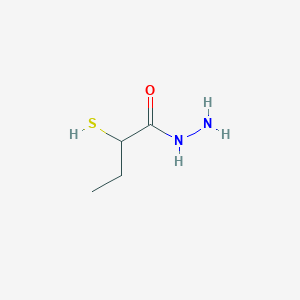
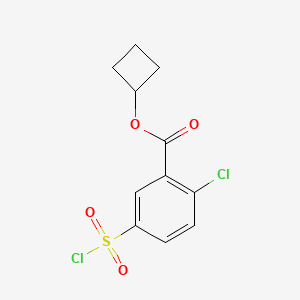
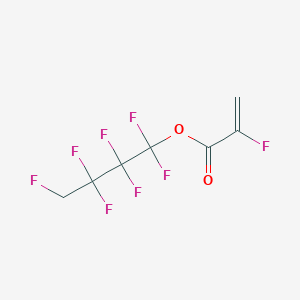
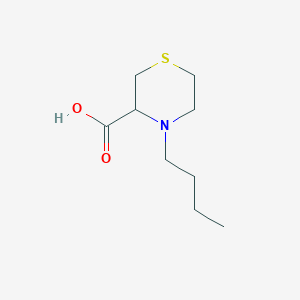

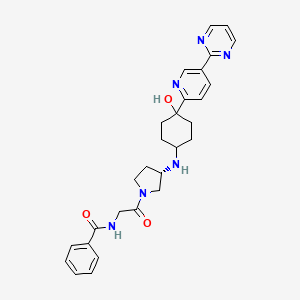
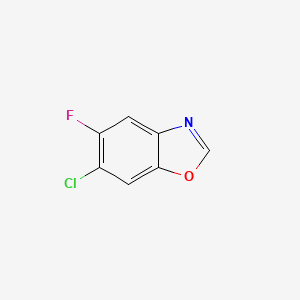
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

